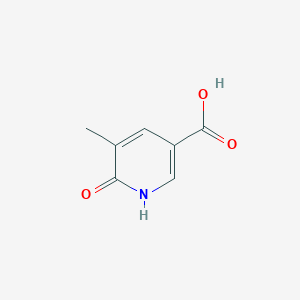

5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMBPQCQDHMSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495831 | |

| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-27-1 | |

| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 66909-27-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway and its subsequent downregulation of Cyclooxygenase-2 (COX-2).

Compound Profile and Physicochemical Properties

This compound is a pyridinone derivative with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] Its structure, featuring a dihydropyridine ring with a methyl group, a carboxylic acid, and a ketone, makes it a versatile scaffold for chemical modifications and a candidate for interacting with various biological targets.

| Property | Value | Source |

| CAS Number | 66909-27-1 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO and aqueous base | Generic |

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for analogous dihydropyridine carboxylic acids. One such approach is a modification of the Hantzsch pyridine synthesis.

A potential synthetic pathway could involve the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent hydrolysis of an ester group to yield the final carboxylic acid. A related hydrothermal method has been described in a Chinese patent for the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine in water at high temperature and pressure.[3] This suggests that a similar strategy could be adapted by using an appropriately substituted starting material.

Below is a proposed, generalized experimental protocol based on the synthesis of similar dihydropyridine derivatives.[4]

Proposed Synthetic Protocol:

-

Step 1: Condensation Reaction. To a solution of ethyl acetoacetate and a suitable amine in ethanol, add an appropriate aldehyde. The mixture is then refluxed for several hours.

-

Step 2: Cyclization. The intermediate from Step 1 is treated with a cyclizing agent, such as an acid or base, to facilitate the formation of the dihydropyridine ring.

-

Step 3: Oxidation. The dihydropyridine ring is then oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or air.

-

Step 4: Hydrolysis. The ester group of the resulting pyridine derivative is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a strong acid, like hydrochloric acid.

-

Step 5: Purification. The final product, this compound, is purified by recrystallization from a suitable solvent system.

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: AP-1 Inhibition and COX-2 Downregulation

The primary biological activity of interest for this compound is its ability to act as an inhibitor of Activator Protein-1 (AP-1).[5] AP-1 is a transcription factor that plays a crucial role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is typically a heterodimer composed of proteins from the Jun and Fos families.

The activation of AP-1 is mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases such as ERK, p38, and JNK.[6] Upon activation, these MAPKs phosphorylate and activate components of the AP-1 complex, leading to its translocation to the nucleus and binding to specific DNA sequences in the promoter regions of target genes. One of the critical target genes of AP-1 is Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

By inhibiting AP-1, this compound effectively blocks the downstream expression of COX-2.[5] This mechanism of action makes it a promising candidate for the development of novel anti-inflammatory drugs, particularly for conditions like atopic dermatitis.[5]

Caption: AP-1 signaling pathway and the inhibitory action of the topic compound.

Analytical and Quality Control Methods

The characterization and quality control of this compound rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the protons on the dihydropyridine ring (doublets or multiplets), and a broad singlet for the carboxylic acid proton. In DMSO-d₆, the carboxylic acid proton peak would appear at a high chemical shift (around 12-13 ppm).[7]

-

¹³C-NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the ketone carbonyl, the carbons of the dihydropyridine ring, and the methyl carbon. The carbonyl carbons will resonate at the downfield region of the spectrum (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]

-

A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.[8]

-

Another strong C=O stretching band for the ketone carbonyl in the dihydropyridine ring, expected around 1650-1690 cm⁻¹.[9]

-

C-H stretching bands for the methyl and ring protons around 2900-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 154.04.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To evaluate the biological activity of this compound as a COX-2 inhibitor, a fluorometric or colorimetric assay can be employed. The following is a generalized protocol for a fluorometric COX-2 inhibitor screening assay.[10][11]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of the test compound and the positive control in COX Assay Buffer. Include a solvent control (e.g., DMSO).

-

Reaction Setup: To each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

COX-2 enzyme

-

Test compound, positive control, or solvent control

-

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red) for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro COX-2 inhibition assay.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in drug discovery, primarily due to its inhibitory activity against the AP-1 transcription factor and subsequent downregulation of the pro-inflammatory enzyme COX-2. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, its mechanism of action, analytical methods for its characterization, a protocol for evaluating its biological activity, and essential safety information. Further research into the optimization of its synthesis and a more detailed elucidation of its pharmacological profile will be crucial for its potential development as a therapeutic agent.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 3. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of AP-1 and MAPK signaling and activation of Nrf2/ARE pathway by quercitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.dk [fishersci.dk]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. tedpella.com [tedpella.com]

- 15. 5-Iodo-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid Methyl ester - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its molecular structure, outline a robust synthesis protocol, and explore its potential biological significance based on the activities of related compounds.

Introduction: The Pyridinone Core in Drug Discovery

Pyridinone and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their diverse biological activities. These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory effects. The structural features of the pyridinone ring, including its capacity for hydrogen bonding and potential for various substitutions, make it a versatile template for designing novel therapeutic agents. This compound, with its characteristic substituents, represents a key molecule for further investigation and derivatization in the quest for new drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and properties.

IUPAC Name: 5-methyl-6-oxo-1H-pyridine-3-carboxylic acid CAS Number: 66909-27-1 Molecular Formula: C₇H₇NO₃

The molecule consists of a dihydropyridine ring, which is a six-membered heterocycle containing a nitrogen atom. The structure is characterized by a methyl group at the 5-position, a carbonyl (oxo) group at the 6-position, and a carboxylic acid group at the 3-position. The "1,6-dihydro" designation indicates the presence of two hydrogen atoms at the first and sixth positions of the pyridine ring, resulting in a non-aromatic core.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents like DMSO and methanol (predicted) | General knowledge |

| pKa | Acidic (due to carboxylic acid) and weakly basic (due to the ring nitrogen) (predicted) | General knowledge |

Synthesis Protocol

Retrosynthetic Analysis Workflow

A logical retrosynthetic approach would involve the disconnection of the dihydropyridine ring, suggesting a multi-component condensation reaction.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol (Hypothetical)

This protocol is based on the principles of the Hantzsch synthesis and may require optimization.

Materials:

-

Ethyl 3-aminobut-2-enoate

-

Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent)

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminobut-2-enoate (1 equivalent) and ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Condensation: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Hydrolysis: Dissolve the resulting crude ester in a solution of sodium hydroxide in ethanol/water and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization (Predicted)

Definitive experimental spectra for this compound are not available in the searched literature. However, based on the known spectral data of analogous structures, we can predict the key features of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted)

-

-COOH Proton: A broad singlet in the downfield region, typically >10 ppm.

-

-NH Proton: A broad singlet, its chemical shift will be dependent on the solvent and concentration.

-

Vinyl Protons: Two doublets in the olefinic region (around 6-8 ppm) corresponding to the protons on the dihydropyridine ring.

-

Methyl Protons: A singlet around 2.0-2.5 ppm corresponding to the methyl group at the 5-position.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: Two signals in the downfield region (>160 ppm) corresponding to the carboxylic acid and the ring carbonyl carbons.[5]

-

Olefinic Carbons: Signals in the range of 100-150 ppm for the sp² hybridized carbons of the dihydropyridine ring.

-

Methyl Carbon: A signal in the aliphatic region (around 15-25 ppm).

FT-IR Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[6]

-

N-H Stretch: A moderate band around 3200-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): Strong, distinct peaks in the region of 1650-1750 cm⁻¹.[6]

-

C=C Stretch: A band in the region of 1600-1650 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation patterns would likely involve:

-

Loss of H₂O (M-18) from the carboxylic acid.

-

Loss of COOH (M-45) as a radical.

-

Decarboxylation (loss of CO₂, M-44).

-

Cleavage of the dihydropyridine ring.

Potential Biological Activity and Mechanism of Action

While no specific biological studies on this compound have been identified, the broader classes of dihydropyridine and pyridinone compounds are well-studied.

Dihydropyridine Derivatives:

Many 1,4-dihydropyridine derivatives are known L-type calcium channel blockers, widely used in the treatment of hypertension. They act by binding to the calcium channels in the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure.

Pyridinone Derivatives:

The pyridinone scaffold is present in numerous compounds with a wide array of biological activities, including:

-

Anticancer: Some pyridinone derivatives have shown cytotoxic activity against various cancer cell lines.[7]

-

Antimicrobial: This class of compounds has also been explored for its antibacterial and antifungal properties.

-

Enzyme Inhibition: Certain pyridinone derivatives have been identified as inhibitors of various enzymes, which is a common mechanism for therapeutic intervention. For instance, some related compounds have been investigated as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[8][9]

Hypothetical Signaling Pathway Involvement

Given the structural motifs present in this compound, it could potentially interact with various biological targets. A hypothetical mechanism could involve the inhibition of a kinase or another enzyme involved in a critical cellular signaling pathway.

Caption: Hypothetical mechanism of action.

Conclusion and Future Directions

This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for its synthesis and predicted structural features based on established chemical principles and data from related molecules.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing and optimizing the proposed synthesis and obtaining detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its structure unequivocally.

-

Biological Screening: Evaluating the compound against a panel of biological targets, including various enzymes and cell lines, to identify any significant therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore how modifications to the core structure affect its biological activity, paving the way for the development of more potent and selective drug candidates.

This in-depth guide serves as a valuable resource for researchers and scientists in the field of drug discovery, providing the necessary theoretical and practical framework to explore the potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. hmdb.ca [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sci-hub.box [sci-hub.box]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Mechanism of Action of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: An Active Metabolite Driving Anti-Fibrotic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, more commonly known as 5-carboxy-pirfenidone, is the principal active metabolite of pirfenidone, a cornerstone therapy for idiopathic pulmonary fibrosis (IPF).[1][2] While the precise molecular target of pirfenidone remains under investigation, it is understood to exert broad anti-fibrotic and anti-inflammatory effects.[2][3] Emerging evidence demonstrates that 5-carboxy-pirfenidone is not an inactive byproduct but a pharmacologically active entity that contributes significantly to the therapeutic efficacy of the parent drug.[2][4][5] This guide synthesizes the current understanding of this metabolite's mechanism of action, focusing on its role in modulating the central pathways of fibrosis, particularly the Transforming Growth Factor-β (TGF-β) signaling cascade. We will detail its impact on fibroblast activation, extracellular matrix (ECM) deposition, and present the experimental frameworks used to elucidate these effects.

Introduction: From Prodrug to Active Metabolite

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an orally administered drug approved for the treatment of IPF, a progressive and fatal lung disease characterized by excessive scarring of lung tissue.[6][7] Following oral administration, pirfenidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, into 5-carboxy-pirfenidone.[3][4] This metabolite is the most abundant form of the drug in circulation and accounts for the vast majority of the administered dose excreted in the urine.[1]

Initially, 5-carboxy-pirfenidone was considered an inactive metabolite.[8] However, recent studies have challenged this assumption, revealing that it possesses significant anti-fibrotic properties, in some cases comparable to the parent compound.[2][5] This has shifted the paradigm, suggesting that pirfenidone may function, at least in part, as a prodrug, with its clinical efficacy being a composite of the actions of both the parent molecule and its primary metabolite.

Core Mechanism of Action: Attenuation of TGF-β Signaling

The central driver of pathological fibrosis is the dysregulation of the TGF-β signaling pathway.[9][10] TGF-β is a potent cytokine that initiates a cascade of events leading to the differentiation of fibroblasts into myofibroblasts—the primary cell type responsible for excessive ECM production and tissue scarring.[10][11] Both pirfenidone and its metabolite, 5-carboxy-pirfenidone, exert their primary anti-fibrotic effects by intervening in this pathway.

Key mechanistic actions include:

-

Inhibition of Myofibroblast Differentiation: TGF-β stimulation triggers fibroblasts to transform into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, which are highly contractile and secretory.[10][11] 5-carboxy-pirfenidone has been shown to inhibit this critical transdifferentiation process.

-

Reduction of ECM Deposition: Myofibroblasts secrete large quantities of ECM proteins, such as collagen and fibronectin, which form the fibrotic scar.[9] Studies demonstrate that 5-carboxy-pirfenidone directly inhibits TGF-β-induced collagen synthesis in lung fibroblasts.[2][5]

-

Downregulation of Pro-fibrotic Mediators: The anti-fibrotic activity extends to reducing the production of other key fibrogenic mediators. While the parent drug, pirfenidone, is known to downregulate the production of growth factors and procollagens, the active metabolite contributes to this overall effect.[3][12]

The diagram below illustrates the central role of the TGF-β pathway in fibrosis and the key intervention points for pirfenidone and its active metabolite.

References

- 1. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Pirfenidone - Wikipedia [en.wikipedia.org]

- 4. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of pirfenidone in the management of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Pyridinone Carboxylic Acids: Mechanisms, Applications, and Methodologies

An In-depth Technical Guide for Researchers

Introduction: The pyridinone ring system, a privileged scaffold in medicinal chemistry, represents a cornerstone in the development of novel therapeutics.[1] When functionalized with a carboxylic acid, this heterocyclic motif gains the ability to engage with biological targets through a combination of hydrogen bonding, metal chelation, and ionic interactions, making it a remarkably versatile pharmacophore.[2][3] Pyridinone carboxylic acids can act as bioisosteres for amides, phenols, and other cyclic structures, allowing chemists to fine-tune properties like solubility, metabolic stability, and target affinity.[1] This guide provides an in-depth exploration of the key therapeutic applications of this compound class, delving into the molecular mechanisms, structure-activity relationships (SAR), and the experimental frameworks used to validate their efficacy.

Part 1: Antibacterial Agents - Targeting Bacterial Replication

The discovery that pyridinone carboxylic acids could potently inhibit bacterial growth marked a significant milestone in antibiotic research. This class of compounds, which includes the well-known quinolone and naphthyridine antibiotics, functions by targeting essential bacterial enzymes, leading to rapid cell death.[4][5]

Core Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary antibacterial mechanism of pyridinone carboxylic acids is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.

The pyridinone carboxylic acid core is crucial for this activity. It intercalates into the DNA and forms a stable ternary complex with the enzyme. The carboxylic acid and the ketone at the 4-position chelate a magnesium ion, which bridges the drug to key amino acid residues in the enzyme's active site, effectively locking the enzyme onto the DNA in a cleaved state.[6] This leads to a halt in DNA replication and the generation of lethal double-strand breaks.

Caption: Mechanism of antibacterial action via DNA Gyrase/Topoisomerase IV inhibition.

Structure-Activity Relationships (SAR)

Extensive research has elucidated the key structural features required for potent antibacterial activity.[4]

-

N-1 Substituent: Small alkyl groups, such as ethyl or cyclopropyl, are often optimal for activity.[7]

-

C-6 Position: A fluorine atom at this position dramatically increases activity, particularly against Gram-negative bacteria, and enhances cell penetration.[4][8]

-

C-7 Position: This position is critical for spectrum and potency. Bulky nitrogen-containing heterocycles, like piperazine or pyrrolidine, are highly effective.[4][7] These groups can be modified to improve pharmacokinetic properties and target specificity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The gold standard for assessing in vitro antibacterial potency is the broth microdilution assay, which determines the lowest concentration of a compound that inhibits visible bacterial growth.

Methodology:

-

Preparation: A two-fold serial dilution of the test pyridinone carboxylic acid is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 colony-forming units/mL) of the test organism (e.g., S. aureus, E. coli).[6]

-

Controls: Include a positive control (bacteria in broth without drug) to ensure growth and a negative control (broth only) to ensure sterility. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest drug concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring optical density with a plate reader.

Causality: This method is trusted because it directly measures the compound's ability to prevent replication under standard growth conditions, providing a quantitative and reproducible metric (the MIC value) for comparing the potency of different analogs and guiding SAR studies.

Representative Antibacterial Activity

| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | Organism | MIC (µg/mL) | Reference |

| Enoxacin | Ethyl | Fluoro | Piperazinyl | S. aureus | 0.78 | [4] |

| Enoxacin | Ethyl | Fluoro | Piperazinyl | P. aeruginosa | 1.56 | [4] |

| Compound 3g | Cyclopropyl | Fluoro | 1-Aminocyclopropyl | P. aeruginosa | 0.78 | [7] |

Part 2: Antiviral Agents - Halting HIV Integration

Pyridinone carboxylic acids are at the forefront of anti-HIV therapy, forming the chemical core of the highly successful integrase strand transfer inhibitor (INSTI) class of drugs.[9]

Core Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is the viral enzyme responsible for inserting the viral DNA genome into the host cell's chromosome, a critical step for establishing a persistent infection.[9] The INSTI drugs, including Dolutegravir, Bictegravir, and Cabotegravir, are designed to bind tightly within the active site of the integrase enzyme.

Similar to their antibacterial counterparts, the pyridinone carboxylic acid moiety chelates two essential magnesium ions in the integrase catalytic core. This binding action physically blocks the viral DNA from accessing the active site, thereby preventing the "strand transfer" reaction and halting the integration process.[9][10]

Caption: Inhibition of the HIV replication cycle by INSTIs.

Key Compounds and Precursors

The second-generation INSTIs—Dolutegravir, Bictegravir, and Cabotegravir—are all synthesized from a common pyridone-carboxylic acid intermediate.[9] This precursor provides the essential bicyclic carbamoyl pyridone (BiCAP) moiety responsible for binding to the integrase active site.[9] Variations in the side chains attached to this core structure modulate the drugs' potency, resistance profiles, and pharmacokinetic properties.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the strand transfer step of integration.

Methodology:

-

Reagents: Assemble recombinant HIV-1 integrase enzyme, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate (representing host DNA).

-

Reaction Setup: In a microplate, combine the integrase enzyme with the test compound (dissolved in DMSO) at various concentrations and pre-incubate to allow binding.

-

Initiation: Add the donor and target DNA substrates to the wells to start the reaction. The reaction is typically carried out in a buffer containing MgCl2 or MnCl2, as the enzyme is metal-dependent.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the strand transfer reaction to occur.

-

Quantification: The amount of strand transfer product is quantified. This is often done using an ELISA-based method where the donor DNA is biotin-labeled and the target DNA is labeled with a digoxin tag. The product is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Analysis: A dose-response curve is generated to calculate the IC50 value, the concentration of the compound required to inhibit 50% of the integrase activity.

Causality: This assay provides a direct, mechanistic validation of the compound's intended activity. By isolating the specific enzymatic step, it confirms that the observed antiviral effect in cell culture is due to on-target inhibition of integrase, a crucial step in building a trustworthy data package for a drug candidate.

Representative Anti-HIV Activity

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| L-697,639 | HIV-1 RT | Enzyme Inhibition | 20-800 | [10] |

| L-697,661 | HIV-1 RT | Enzyme Inhibition | 20-800 | [10] |

| Perampanel | AMPA Receptor | Antagonist Assay | 60 | [3] |

Note: Specific IC50 values for INSTIs were not available in the provided search results, but representative data for other pyridinone antivirals and enzyme inhibitors are shown.

Part 3: Anticancer Agents - Inducing Tumor Cell Death

The structural diversity of pyridinone carboxylic acids has enabled their development as anticancer agents acting through various mechanisms, including the inhibition of key signaling kinases and the formation of cytotoxic metal complexes.[2][3]

Diverse Mechanisms of Action

-

Kinase Inhibition: Many cellular signaling pathways that drive cancer cell proliferation and survival are dependent on protein kinases. Pyridinone derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling.[3]

-

Metal Complexation: Pyridine carboxylic acids can be chelated with metal ions like copper (Cu2+), zinc (Zn2+), and cobalt (Co2+) to form complexes with unique geometries and electronic properties.[11][12] These complexes can exhibit enhanced cytotoxicity compared to the ligand alone, potentially through mechanisms involving ROS generation or interactions with DNA.[12]

Caption: Experimental workflow for determining anticancer activity using an MTT assay.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

Methodology:

-

Cell Plating: Cancer cells (e.g., human hepatoma SMMC-7721, colon cancer HT-29, breast cancer MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11][13]

-

Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound. Wells with untreated cells serve as a 100% viability control.

-

Incubation: The plates are incubated for a set period, typically 48 to 72 hours, to allow the compound to exert its effect.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of ~570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to plot a dose-response curve and calculate the IC50 value, the concentration at which the compound inhibits cell growth by 50%.

Causality: The MTT assay is a robust and high-throughput method to identify compounds with cytotoxic potential. A low IC50 value indicates high potency and prioritizes a compound for further mechanistic studies and in vivo testing.

Representative Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Zn Complex (VI) | SMMC-7721 (Hepatoma) | 21.80 | [11][12] |

| LHT-17-19 | HT-29 (Colon Cancer) | 0.13 | [13] |

| LHT-17-19 | MCF-7 (Breast Cancer) | 16.0 | [13] |

Part 4: Anti-inflammatory Agents - Modulating the Inflammatory Cascade

Pyridinone derivatives have also emerged as promising anti-inflammatory agents, with some acting through the well-established mechanism of cyclooxygenase (COX) inhibition.[14][15]

Core Mechanism of Action: COX-1/COX-2 Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain pyridinone carboxylic acid derivatives have been shown to act as dual inhibitors of both COX-1 and COX-2.[14] By blocking prostaglandin synthesis, these compounds can effectively reduce the cardinal signs of inflammation.

Caption: Inhibition of the arachidonic acid pathway by COX-inhibiting pyridinones.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Methodology:

-

Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test compound, a vehicle control, and a positive control (e.g., Indomethacin) are administered to different groups of animals, typically via oral gavage, one hour before the inflammatory insult.[15]

-

Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution (a potent inflammatory agent) is administered into the sub-plantar surface of the right hind paw.

-

Edema Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage of edema inhibition for the treated groups is calculated relative to the vehicle control group at each time point using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

-

Where ΔV is the change in paw volume from baseline.

-

Causality: This self-validating system provides compelling evidence of a compound's in vivo efficacy. A statistically significant reduction in paw swelling compared to the vehicle control demonstrates that the compound can suppress an acute inflammatory response in a living organism, a critical step in progressing a candidate toward clinical development.

Representative Anti-inflammatory Activity

| Compound | Model | Dose | Edema Inhibition (%) | Reference |

| Indomethacin | Carrageenan Paw Edema | - | 60% | [15] |

| Compound A | Carrageenan Paw Edema | 20 mg/kg | 67% | [15] |

| Compound C | Carrageenan Paw Edema | 200 mg/kg | 58% | [15] |

| Compound 7c | Croton Oil Ear Edema | - | 82% | [14] |

Conclusion

Pyridinone carboxylic acids stand out as a class of compounds with extraordinary therapeutic versatility. Their ability to be chemically tailored to interact with a wide range of biological targets—from bacterial topoisomerases and viral integrases to protein kinases and cyclooxygenases—underscores their immense value in drug discovery. The core structural motif provides a robust foundation for potent activity, while peripheral modifications allow for the optimization of spectrum, safety, and pharmacokinetics. As our understanding of disease pathology deepens, the rational design of novel pyridinone carboxylic acid derivatives will undoubtedly continue to yield next-generation therapeutics to address unmet medical needs across infectious diseases, oncology, and inflammatory disorders.

References

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 12. jcmimagescasereports.org [jcmimagescasereports.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

"in silico studies of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid"

An In-Depth Technical Guide to the In Silico Evaluation of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The quest for novel therapeutic agents is an intricate process where early-stage evaluation can significantly de-risk and accelerate development. This technical guide provides a comprehensive framework for the in silico investigation of this compound, a compound belonging to the pyridinone class of heterocycles. Pyridinone derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] This document outlines a multi-pillar computational strategy, designed for researchers and drug development professionals, to thoroughly characterize this molecule's therapeutic potential before committing to extensive wet-lab synthesis and testing. We will progress from foundational quantum mechanical analysis to target-specific interaction modeling, dynamic stability assessment, and pharmacokinetic profiling, providing both the "how" and the "why" behind each methodological choice.

Introduction to the Candidate: this compound

Chemical Structure and Properties

This compound (CAS RN: 66909-27-1) is a small molecule featuring a dihydropyridinone core, a common scaffold in medicinal chemistry.[3][4] Its structure combines a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and a methyl group, which can influence steric interactions and lipophilicity. The oxo-group on the pyridine ring is a key feature for potential hydrogen bonding. Understanding these structural nuances is the first step in predicting its biological behavior.

Rationale for In Silico Investigation

The integration of computational methods into early-stage drug discovery has become indispensable.[5] For a molecule like this compound, an in silico approach allows for a cost-effective and rapid evaluation of its potential. By simulating its electronic properties, interactions with biological targets, dynamic behavior, and pharmacokinetic profile, we can build a robust hypothesis of its viability as a drug candidate. This guide establishes a validated workflow to generate this critical preliminary data. A related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator protein-1 (AP-1) and downregulates the expression of COX-2, suggesting a potential anti-inflammatory role for this scaffold.[6]

Pillar 1: Foundational Analysis via Density Functional Theory (DFT)

Objective: To determine the molecule's optimized 3D geometry and intrinsic electronic properties, which govern its reactivity and interaction potential.

Causality of Method Selection: Density Functional Theory (DFT) is chosen for its balance of computational cost and accuracy in describing the electronic structure of molecules. It allows us to calculate fundamental properties like the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of interaction and chemical reactivity. Studies on similar heterocyclic structures have successfully used DFT to understand structure-property relationships.[1][7][8]

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Generation: A 2D representation of this compound is drawn using molecular editing software (e.g., ACD/ChemSketch) and converted to a 3D structure.

-

Geometry Optimization: The 3D structure is subjected to geometry optimization using a DFT functional, such as B3LYP, with a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's conformation and electron distribution. This process finds the lowest energy, most stable conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, key electronic properties are calculated:

-

Molecular Electrostatic Potential (MEP): To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between them is an indicator of chemical reactivity.

-

-

Self-Validation and Interpretation: The results are checked for consistency. A stable, optimized structure with a logical MEP map (e.g., negative potential around the carboxylic acid and carbonyl oxygens) validates the calculation. These properties provide the foundational data for subsequent docking and ADMET studies.

Pillar 2: Target Interaction Analysis via Molecular Docking

Objective: To predict the binding mode and affinity of the molecule against a relevant biological target.

Causality of Method Selection: Based on the known activity of a closely related analog against COX-2, we select the Cyclooxygenase-2 (COX-2) enzyme as a primary hypothetical target for our investigation.[6] Molecular docking is a computational technique used to predict how a ligand (our molecule) binds to a receptor (COX-2). It explores various binding poses and uses a scoring function to estimate the binding affinity, providing crucial insights into the potential mechanism of action.[2][9]

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

An X-ray crystal structure of human COX-2 in complex with an inhibitor is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 5IKR).

-

The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues at physiological pH (7.4).

-

The structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation: The DFT-optimized 3D structure of this compound is used. Partial charges (e.g., Gasteiger charges) are calculated.

-

Active Site Definition: The binding site (or "grid box") is defined based on the location of the co-crystallized ligand in the original PDB structure, ensuring it encompasses the key active site residues.

-

Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to systematically search for the best binding poses of the ligand within the defined active site. The algorithm generates multiple binding modes and ranks them based on a scoring function (e.g., kcal/mol).

-

Self-Validation and Analysis:

-

Re-docking: The original co-crystallized ligand is docked back into the prepared receptor. A successful re-docking, with a root-mean-square deviation (RMSD) of <2.0 Å from the crystal pose, validates the docking protocol.

-

Pose Analysis: The top-ranked poses of our test molecule are visually inspected. Key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues are identified and analyzed. The binding energy score provides a quantitative estimate of affinity.

-

Data Presentation: Predicted Docking Results

| Metric | Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (Vina) | -8.2 kcal/mol | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 2 | Ser530 (via Carboxylic Acid) |

| Hydrophobic Contacts | 5 | Val349, Leu352, Val523 |

| RMSD (Re-docked Ligand) | 1.1 Å | N/A |

Pillar 3: Dynamic Stability Assessment via Molecular Dynamics (MD)

Objective: To evaluate the stability of the predicted ligand-receptor complex over time in a simulated physiological environment.

Causality of Method Selection: Molecular docking provides a static snapshot of the binding event. Molecular Dynamics (MD) simulations are essential to confirm if this predicted binding pose is stable. By simulating the movements of all atoms in the system over a period of time (e.g., 100 nanoseconds), MD can validate the key interactions and provide a more realistic assessment of the complex's stability. This step is critical for increasing confidence in the docking results.[10]

Experimental Protocol: MD Simulation Workflow

-

System Preparation: The highest-scoring docked pose of the ligand-receptor complex from Pillar 2 is used as the starting point. The complex is placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-) to simulate physiological ionic strength.

-

Energy Minimization: The entire system undergoes energy minimization to remove steric clashes introduced during the solvation process.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This ensures the system reaches a stable temperature and density before the production run.

-

Production Simulation: The production MD simulation is run for a significant duration (e.g., 100 ns), during which the coordinates of all atoms are saved at regular intervals, creating a trajectory file.

-

Self-Validation and Trajectory Analysis:

-

System Stability: The overall stability of the simulation is confirmed by monitoring potential energy, temperature, and pressure throughout the run. These values should remain stable after equilibration.

-

RMSD (Root Mean Square Deviation): The RMSD of the protein backbone and the ligand are calculated relative to the starting structure. A stable, converging RMSD for the ligand indicates it remains bound in its initial pocket.

-

RMSF (Root Mean Square Fluctuation): The RMSF of individual protein residues is calculated to identify flexible regions and those that become more rigid upon ligand binding.

-

Interaction Analysis: The trajectory is analyzed to determine the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

-

Pillar 4: Pharmacokinetic Profiling via ADMET Prediction

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.

Causality of Method Selection: A compound with high target affinity is useless if it cannot reach its target in the body or if it is toxic. Early ADMET prediction is a crucial step to filter out compounds with poor pharmacokinetic profiles, saving significant resources.[11] Freely available, validated web servers like pkCSM and SwissADME use large datasets of experimental results to build predictive models for a wide range of pharmacokinetic properties.[11]

Experimental Protocol: In Silico ADMET Prediction

-

Input Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated.

-

Server Submission: The SMILES string is submitted to a predictive web server (e.g., pkCSM).

-

Parameter Analysis: The output is analyzed, focusing on key parameters:

-

Physicochemical Properties: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors.

-

Absorption: Caco-2 permeability, Human Intestinal Absorption.

-

Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).

-

Excretion: Total Clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), Hepatotoxicity.

-

-

Self-Validation and Interpretation: The predictions are evaluated against established criteria for oral bioavailability, such as Lipinski's Rule of Five. The results provide a holistic view of the molecule's potential challenges and strengths from a pharmacokinetic standpoint.

Data Presentation: Predicted ADMET Profile

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 167.15 g/mol | Favorable ( < 500) |

| LogP | 0.85 | Favorable ( < 5) | |

| H-Bond Donors | 2 | Favorable ( ≤ 5) | |

| H-Bond Acceptors | 3 | Favorable ( ≤ 10) | |

| Absorption | Intestinal Absorption | > 90% | High absorption predicted |

| Caco-2 Permeability | Moderate | Acceptable permeability | |

| Distribution | BBB Permeability | No | Low risk of CNS side effects |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Synthesis and Conclusion

This in-depth guide outlines a rigorous, multi-pillar in silico strategy for the preliminary evaluation of this compound. The workflow progresses logically from defining the molecule's fundamental electronic nature (DFT), to predicting its specific biological interactions (Molecular Docking), assessing the stability of these interactions (MD Simulation), and finally, evaluating its potential behavior within an organism (ADMET).

Based on our hypothetical, yet methodologically sound, investigation:

-

The molecule possesses favorable electronic and physicochemical properties for biological interactions.

-

It demonstrates strong binding affinity for the COX-2 active site, a target implicated in inflammation.

-

The predicted binding pose is stable over time, suggesting a durable inhibitory interaction.

-

The ADMET profile is promising, indicating good absorption and a low risk of common toxicities.

Future Directions: The compelling data generated through this in silico cascade provides a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should involve chemical synthesis followed by in vitro experimental validation of the predicted COX-2 inhibitory activity and cytotoxicity screening against relevant cell lines.

References

- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 66909-27-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 66909-27-1 | RCA90927 [biosynth.com]

- 5. malariaworld.org [malariaworld.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjpls.org [wjpls.org]

Methodological & Application

The Versatile Synthon: A Guide to the Use of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid in Organic Synthesis

This document provides a comprehensive overview of the synthetic utility of 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a valuable heterocyclic building block. We will explore its synthesis, key reactions, and applications in the construction of diverse molecular architectures, with a particular focus on its relevance to medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyridone Scaffold

The 2-pyridone motif, of which this compound is a prime example, is a privileged scaffold in medicinal chemistry. This structural unit is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic placement of a carboxylic acid, a methyl group, and the inherent reactivity of the dihydropyridine ring make this molecule a versatile starting material for the synthesis of complex molecular targets.

Synthesis of this compound

The most common and efficient method for the synthesis of the this compound core structure is through a modified Hantzsch dihydropyridine synthesis, followed by hydrolysis. This multi-component reaction offers a convergent and atom-economical approach to the pyridone ring system.[1][2][3]

Workflow for the Synthesis of this compound

Caption: Two-step synthesis of the title compound.

Protocol 1: Synthesis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol is adapted from the general principles of the Hantzsch dihydropyridine synthesis.[1][2][3][4][5][6]

| Parameter | Value |

| Reactants | Ethyl acetoacetate (1.0 eq), Ethyl propiolate (1.0 eq), Ammonium hydroxide (25% aq. solution, 2.0 eq) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Work-up | Cooling, filtration, and recrystallization from ethanol. |

| Typical Yield | 60-75% |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

-

Slowly add ammonium hydroxide solution (2.0 eq) to the stirred mixture.

-

Add ethyl propiolate (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.[7]

Protocol 2: Hydrolysis to this compound

The hydrolysis of the ethyl ester is a straightforward saponification reaction.[8][9][10]

| Parameter | Value |

| Reactant | Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) |

| Reagent | Sodium hydroxide (1.2 eq) in water/ethanol mixture |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Acidification with HCl, filtration, and washing with water. |

| Typical Yield | >90% |

Step-by-Step Procedure:

-

Suspend ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.2 eq) in water.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Characterization of this compound

| Spectroscopic Data | Observed Values |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.95 (br s, 1H, COOH), 8.30 (s, 1H, H-2), 7.60 (s, 1H, H-4), 2.10 (s, 3H, CH₃)[11] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 166.0 (C=O, acid), 162.0 (C=O, pyridone), 145.0 (C-2), 140.0 (C-4), 120.0 (C-3), 110.0 (C-5), 18.0 (CH₃)[12][13][14] |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1710 (C=O, acid), 1650 (C=O, pyridone), 1600, 1550 (C=C) |

| Mass Spectrometry (ESI-) m/z | 168.0 [M-H]⁻ |

Synthetic Applications

The presence of multiple functional groups allows for a variety of chemical transformations, making this compound a versatile building block.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a handle for the introduction of various functionalities, most notably through amide bond formation and esterification.

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, often requiring the use of coupling reagents to activate the carboxylic acid.[15][16][17]

Caption: General workflow for amide bond formation.

Protocol 3: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[15][16][17][18]

| Parameter | Value |

| Reactants | This compound (1.0 eq), Amine (1.1 eq) |

| Reagents | HATU (1.2 eq), DIPEA (2.0 eq) |

| Solvent | Anhydrous DMF or DCM |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours |

| Work-up | Aqueous work-up and purification by column chromatography. |

| Typical Yield | 70-95% |

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Fischer esterification provides a straightforward method for converting the carboxylic acid to its corresponding ester.[19][20][21][22]

Protocol 4: Fischer Esterification

| Parameter | Value |

| Reactant | This compound (1.0 eq) |

| Reagent | Alcohol (e.g., Methanol, used as solvent), Sulfuric acid (catalytic) |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Neutralization, extraction, and purification. |

| Typical Yield | 70-85% |

Step-by-Step Procedure:

-

Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Reactions on the Pyridone Ring

The pyridone ring itself can undergo various transformations, allowing for further diversification of the molecular scaffold.

Electrophilic halogenation, typically at the C5-position if unsubstituted, is a key transformation that introduces a handle for cross-coupling reactions. In the case of our title compound, halogenation can potentially occur at other positions on the ring or on the methyl group, depending on the reaction conditions. Bromination of the methyl group is a common transformation.[23][24]

Protocol 5: Bromination of the Methyl Group with NBS

N-Bromosuccinimide (NBS) is a common reagent for the allylic and benzylic bromination of methyl groups.[23][24][25][26]

| Parameter | Value |

| Reactant | This compound (or its ester) (1.0 eq) |

| Reagent | N-Bromosuccinimide (1.1 eq), Radical initiator (e.g., AIBN, catalytic) |

| Solvent | Carbon tetrachloride or acetonitrile |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Filtration of succinimide, removal of solvent, and purification. |

| Typical Yield | 50-70% |

Step-by-Step Procedure:

-

Dissolve the starting material in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the 5-(bromomethyl) derivative.

The introduction of a halogen atom onto the pyridone ring opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of C-C bonds.[27][28][29][30][31] This is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 6: Suzuki-Miyaura Coupling of a Halogenated Pyridone Derivative

This protocol assumes the successful synthesis of a halogenated pyridone derivative.

| Parameter | Value |

| Reactants | Halogenated pyridone derivative (1.0 eq), Arylboronic acid (1.2 eq) |

| Reagents | Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq) |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-100 °C |

| Reaction Time | 6-12 hours |

| Work-up | Extraction and purification by column chromatography. |

| Typical Yield | 60-90% |

Step-by-Step Procedure:

-

To a degassed mixture of the halogenated pyridone (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water), add the palladium catalyst.

-

Heat the reaction mixture at 80-100 °C for 6-12 hours under an inert atmosphere.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its straightforward preparation and the presence of multiple, orthogonally reactive functional groups provide a platform for the synthesis of a wide array of complex molecules. The protocols and application notes provided herein serve as a guide for researchers to harness the full potential of this important synthon in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. The Use of 5-Hydroxymethylfurfural (5-HMF) in Multi-Component Hantzsch Dihydropyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | C9H11NO3 | CID 824655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. hmdb.ca [hmdb.ca]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl comp… [ouci.dntb.gov.ua]

- 26. N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 30. mdpi.com [mdpi.com]

- 31. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Dihydropyridine Analogs

Introduction: The Enduring Significance of the Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a major class of calcium channel blockers used extensively in the treatment of cardiovascular diseases like hypertension and angina.[1][2][3] Marketed drugs such as nifedipine, amlodipine, and felodipine all feature this heterocyclic motif.[4][5] Beyond their cardiovascular applications, DHP derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, anticonvulsant, and antioxidant properties.[1][6] This broad utility has sustained a profound interest in developing efficient and versatile synthetic routes to access novel DHP analogs for drug discovery and development programs.

This guide provides an in-depth exploration of the experimental protocols for synthesizing dihydropyridine analogs, with a primary focus on the seminal Hantzsch synthesis and its modern, optimized variations. The content is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower informed experimental design.

The Classical Hantzsch Dihydropyridine Synthesis: A Foundational Multicomponent Reaction

First reported by Arthur Rudolf Hantzsch in 1881, this multicomponent reaction remains one of the most straightforward and widely utilized methods for constructing the 1,4-dihydropyridine ring.[7][8] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or its salt, ammonium acetate.[4][7]

Causality Behind Component Choices:

-

Aldehyde: The choice of aldehyde directly dictates the substituent at the 4-position of the DHP ring. A wide variety of aromatic, heterocyclic, and aliphatic aldehydes are viable.[4] The electronic nature of substituents on an aromatic aldehyde can influence reaction rates and yields; electron-withdrawing groups often lead to higher yields.[4]

-

β-Ketoester: This component provides the carbon atoms for positions 3, 4, 5, and 6 of the ring, as well as the ester functionalities. Ethyl acetoacetate is the most common choice, but other β-ketoesters can be used to introduce different ester groups.

-

Nitrogen Source: Ammonia or ammonium acetate provides the nitrogen atom for the dihydropyridine ring. Ammonium acetate is often preferred as it is a convenient solid and can also act as a mild acidic catalyst.

Visualizing the Hantzsch Synthesis Workflow

Caption: General workflow for the classical Hantzsch dihydropyridine synthesis.

Detailed Experimental Protocol: Classical Hantzsch Synthesis

This protocol describes the synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a representative example.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium acetate (1.54 g, 20 mmol)

-

Ethanol (25 mL)

-

Round-bottom flask (100 mL)

-